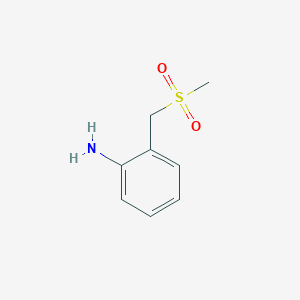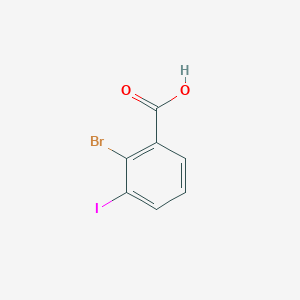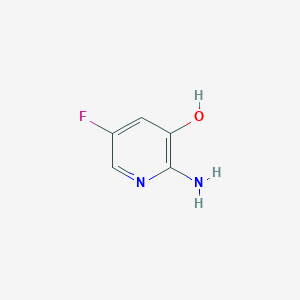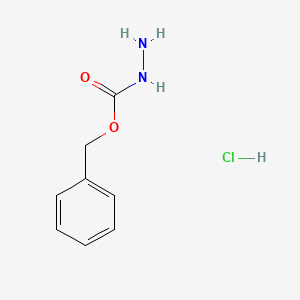
2-(甲磺酰甲基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methanesulfonylmethyl)aniline is a chemical compound that can be synthesized and modified for various applications, including the development of pharmaceuticals, materials with specific fluorescence properties, and electrorheological fluids. The compound is characterized by the presence of a methanesulfonylmethyl group attached to an aniline moiety, which can undergo further chemical transformations.
Synthesis Analysis
The synthesis of compounds related to 2-(Methanesulfonylmethyl)aniline often involves the insertion of sulfur dioxide into anilines to introduce sulfonyl groups. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, N-arylacrylamides, and DABCO·(SO2)2 has been developed, which proceeds efficiently under mild conditions . Another approach is the C-H bond sulfonylation of anilines with sulfur dioxide insertion under metal-free conditions, generating 2-sulfonylanilines in moderate to good yields through a radical process involving in situ generated arylsulfonyl radicals .
Molecular Structure Analysis
The molecular structure of 2-(Methanesulfonylmethyl)aniline derivatives can be tailored to exhibit specific properties. For example, 2,6-bis(arylsulfonyl)anilines have been synthesized with well-defined intramolecular hydrogen bonds, leading to high fluorescence emissions in the solid state. The molecular structure, including the sulfonyl bridges and the central aniline unit, facilitates charge transfer and a push-pull effect with an extended π-conjugated system .
Chemical Reactions Analysis
2-(Methanesulfonylmethyl)aniline and its derivatives can participate in various chemical reactions. For instance, 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which are structurally related, can react with potassium fluoride to generate o-quinodimethanes, which are trapped with electron-deficient olefins to afford cycloadducts . Additionally, the presence of a methanesulfonylmethyl group can influence the reactivity of anilines, as seen in the synthesis of anti-inflammatory agents where electron-attracting substituents at specific positions significantly affect the pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonylmethyl)aniline derivatives are influenced by their molecular structure. Aniline oligomers prepared in methanesulfonic acid show varying electrorheological behavior depending on the concentration of methanesulfonic acid used during synthesis, which affects their conductivity and dielectric properties . The formation and hydrolysis rates of methanesulfonic acid derivatives of anilines are also affected by the presence of ortho-substituents, which can alter the reactivity of the NH2 group through intramolecular hydrogen bonding . Furthermore, (methylsulfonyl)methanesulfonate esters, which are structurally related to 2-(Methanesulfonylmethyl)aniline, have shown significant antineoplastic activity in vivo, highlighting the potential of sulfonylmethyl anilines in medicinal chemistry .
科学研究应用
Use in Catalysis
- Scientific Field: Catalysis
- Summary of Application: “2-(Methanesulfonylmethyl)aniline” has been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This process is part of a hydrogen autotransfer procedure that proceeds under mild conditions .
- Methods of Application: The procedure involves the dehydrogenation of methanol, which leads to the formation of a more reactive aldehyde or ketone. This can then undergo reactions like aldol condensation or imine formation. In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product .
- Results or Outcomes: This methodology allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
Use in Synthesis of Aniline-based Triarylmethanes
- Scientific Field: Organic Synthesis
- Summary of Application: “2-(Methanesulfonylmethyl)aniline” can be used in the synthesis of aniline-based triarylmethanes .
- Methods of Application: The synthesis involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
- Results or Outcomes: This methodology provides a beneficial, scalable, and efficient approach for the synthesis of aniline-based triarylmethanes .
安全和危害
2-(Methanesulfonylmethyl)aniline is classified as a hazardous substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
2-(methylsulfonylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOZRCYKUKGDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methanesulfonylmethyl)aniline | |
CAS RN |
25195-69-1 |
Source


|
| Record name | 2-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)



